Cas no 139276-18-9 ((2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one)

(2Z)-2-[(4-Bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound featuring a benzofuranone core substituted with a 4-bromophenylidene group at the 2-position and a methoxy group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The bromophenyl moiety enhances reactivity for further functionalization, while the methoxy group contributes to stability and solubility. Its conjugated system suggests potential applications in optoelectronic materials or as a scaffold for bioactive molecule development. The compound's well-defined stereochemistry (Z-configuration) ensures consistency in downstream synthetic applications. Its crystalline nature facilitates purification and characterization, supporting rigorous research applications.
(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one structure
139276-18-9 structure
Product Name:(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
CAS No:139276-18-9
MF:C16H11BrO3
MW:331.160743951797
CID:1265822
PubChem ID:2022361
Update Time:2025-10-28

(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Benzofuranone, 2-[(4-bromophenyl)methylene]-6-methoxy-, (Z)-
    • (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
    • (2Z)-2-(4-bromobenzylidene)-6-methoxy-1-benzofuran-3(2H)-one
    • STK921536
    • VU0616715-1
    • SCHEMBL21046442
    • (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
    • 139276-18-9
    • (Z)-2-(4-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one
    • AKOS002224553
    • F3385-0644
    • Inchi: 1S/C16H11BrO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8-
    • InChI Key: VKLGBMQBIBMWTI-NVNXTCNLSA-N
    • SMILES: BrC1C=CC(=CC=1)/C=C1/C(C2C=CC(=CC=2O/1)OC)=O

Computed Properties

  • Exact Mass: 329.98913
  • Monoisotopic Mass: 329.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one Pricemore >>

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(2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one Related Literature

Additional information on (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one

Introduction to (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 139276-18-9)

CAS No. 139276-18-9 refers to a specialized organic compound with the molecular formula (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one. This compound belongs to the benzofuran class of heterocyclic aromatic compounds, characterized by a fused benzene and furan ring system. The presence of a 4-bromophenyl substituent and a methyleneidene group at the 2-position, along with a methoxy group at the 6-position, endows it with unique electronic and steric properties that make it of significant interest in pharmaceutical and chemical research.

The synthesis of this compound involves multi-step organic transformations, including condensation reactions, cyclization, and functional group modifications. The bromine atom at the para position of the phenyl ring enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in the preparation of more complex molecular architectures. The dihydrobenzofuran core provides a rigid scaffold that can be further modified to explore various biological activities.

Recent advancements in medicinal chemistry have highlighted the potential of benzofuran derivatives as scaffolds for drug discovery. The structural motif of (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and receptor binding studies. The combination of electronic effects from the 4-bromophenyl group and steric hindrance from the fused ring system allows for fine-tuning of binding affinities and selectivity.

In particular, research has demonstrated that derivatives of this compound exhibit promising activity against various therapeutic targets. For instance, modifications at the methyleneidene position have been explored to enhance interactions with biological macromolecules. Computational studies using molecular modeling techniques have been instrumental in predicting binding modes and optimizing lead compounds for further development.

The methoxy group at the 6-position contributes to hydrophobicity while also serving as a potential site for further derivatization. This feature has been exploited in designing analogs with improved solubility or metabolic stability. Additionally, the presence of a double bond at the (2Z) configuration introduces geometric flexibility, which can influence receptor binding kinetics and thermodynamics.

One notable area of research involves the exploration of this compound as a precursor for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. The benzofuran scaffold provides a privileged structure that can interact with ATP-binding pockets in kinases through hydrogen bonding networks and hydrophobic interactions. The 4-bromophenyl substituent can serve as an anchor point for covalent bond formation or as an extended recognition element.

Furthermore, synthetic methodologies have been refined to improve access to this class of compounds. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, have enabled efficient introduction of aryl or heteroaryl groups at various positions within the benzofuran core. These methods enhance scalability and allow for rapid diversification of the compound library.

The pharmaceutical industry has shown interest in leveraging such heterocyclic compounds due to their diverse biological activities and structural complexity. Preclinical studies using analogs derived from (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one have provided insights into their potential therapeutic applications. These studies often focus on evaluating toxicity profiles, pharmacokinetic properties, and mechanism-of-action before advancing to clinical trials.

In conclusion, (2Z)-2-[(4-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 139276-18-9) represents a structurally intriguing compound with significant potential in drug discovery. Its unique combination of functional groups and scaffold properties makes it a versatile building block for developing novel therapeutic agents. Continued research efforts are expected to yield further insights into its biological significance and commercial viability.

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